4-bromo-N-cyclopentyl-3-fluorobenzamide
Description
Properties
IUPAC Name |
4-bromo-N-cyclopentyl-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO/c13-10-6-5-8(7-11(10)14)12(16)15-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVWJHWCRSQANN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-cyclopentyl-3-fluorobenzamide typically involves the following steps:
Fluorination: The fluorine atom is introduced at the third position using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amidation: The final step involves the formation of the amide bond. This can be done by reacting the brominated and fluorinated benzoyl chloride with cyclopentylamine in the presence of a base such as triethylamine (TEA) or pyridine.
Industrial Production Methods: Industrial production of 4-bromo-N-cyclopentyl-3-fluorobenzamide follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Techniques: Such as recrystallization, column chromatography, or distillation to obtain high-purity product.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to ensure the product meets the required specifications.
Types of Reactions:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles (e.g., amines, thiols) under suitable conditions.
Reduction Reactions: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation at the cyclopentyl group to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted benzamides.
Reduction Products: Cyclopentyl-3-fluoroaniline.
Oxidation Products: Cyclopentyl-3-fluorobenzoic acid.
Scientific Research Applications
Medicinal Chemistry
4-Bromo-N-cyclopentyl-3-fluorobenzamide serves as a crucial building block for synthesizing potential pharmaceutical agents. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development aimed at treating neurological disorders and other diseases. The presence of both bromine and fluorine atoms enhances its binding affinity to specific receptors or enzymes, potentially modulating their activity.
Biological Studies
The compound is investigated for its biological activities, including:
- Protein-Ligand Interactions : It can act as a probe in biochemical assays to study interactions between proteins and ligands. Techniques such as surface plasmon resonance or isothermal titration calorimetry are employed to assess binding interactions quantitatively.
- Antagonistic Properties : Preliminary studies indicate that it may function as an antagonist for certain receptors, which could have implications in developing treatments for conditions influenced by these receptors.
Material Science
In material science, 4-bromo-N-cyclopentyl-3-fluorobenzamide is explored for its potential in creating novel materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can lead to materials suitable for various applications, including sensors and electronic devices.
Case Studies
- Pharmaceutical Development : Research has demonstrated that derivatives of 4-bromo-N-cyclopentyl-3-fluorobenzamide exhibit promising results in preclinical models targeting specific neurological pathways.
- Material Innovations : Studies on modified versions of this compound have led to advancements in organic electronics, showcasing improved conductivity and stability.
Mechanism of Action
The mechanism of action of 4-bromo-N-cyclopentyl-3-fluorobenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and fluorine atoms can enhance binding affinity and selectivity through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations :
Substituent Position and Electronic Effects :
- The 3-fluoro substituent in the target compound creates a distinct electronic environment compared to 2-fluoro analogs (e.g., ). Fluorine at position 3 may enhance resonance stabilization of the amide group, influencing acidity and hydrogen-bonding capacity .
- Chlorine in and increases molecular weight and polarizability but may introduce toxicity concerns compared to fluorine .
Cyclopentyl’s flexibility may also aid in target binding . Spirocyclic and cyclobutane systems () introduce conformational constraints, which could enhance selectivity but complicate synthesis .
Functional Group Diversity :
- Ethynyl () and trifluoromethyl () groups enable further functionalization via click chemistry or cross-coupling, expanding utility in medicinal chemistry .
- Amine vs. Amide Scaffolds : ’s amine derivative lacks the benzamide’s hydrogen-bonding capacity, suggesting divergent biological targets .
Physicochemical Properties: Lipophilicity trends: Cyclopentyl > Cyclobutane > Cyclopropyl > Ethynyl (based on ring size and substituent hydrophobicity).
Biological Activity
4-Bromo-N-cyclopentyl-3-fluorobenzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, exhibits properties that may be beneficial in the development of pharmaceuticals, particularly for neurological disorders and cancer treatment.
Structural Characteristics
The molecular structure of 4-bromo-N-cyclopentyl-3-fluorobenzamide includes:
- A bromine atom at the 4-position of the benzene ring.
- A fluorine atom at the 3-position.
- A cyclopentyl group attached to the nitrogen atom of the amide functional group.
These structural elements contribute to its chemical reactivity and biological activity through enhanced binding affinity and selectivity towards various biological targets.
The mechanism of action for 4-bromo-N-cyclopentyl-3-fluorobenzamide involves interactions with specific enzymes or receptors. The presence of halogen atoms (bromine and fluorine) enhances its electrophilic character, which can facilitate nucleophilic substitution reactions. This property is crucial for its potential role as a therapeutic agent.
Key Mechanisms:
- Binding Affinity : The halogen substituents can improve binding affinity through halogen bonding and hydrophobic interactions.
- Lipophilicity : The cyclopentyl group increases the compound's lipophilicity, aiding in its absorption and distribution within biological systems.
Biological Activity
Research indicates that 4-bromo-N-cyclopentyl-3-fluorobenzamide exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, it has been tested against non-small cell lung cancer (NSCLC) cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.
- Antimicrobial Activity : The compound has also been investigated for its potential antimicrobial effects, although further studies are needed to clarify its efficacy and mechanisms.
- Neurological Effects : Given its structure, it may interact with neurotransmitter systems, suggesting a role in treating neurological disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of 4-bromo-N-cyclopentyl-3-fluorobenzamide:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-bromo-N-cyclopentyl-3-fluorobenzamide, and how can purity be optimized?
- Methodology :
- Step 1 : Bromination of 3-fluorobenzoic acid using NBS (N-bromosuccinimide) in DMF at 80°C to introduce the bromine substituent.
- Step 2 : Activation of the carboxylic acid group via HOBt/EDCI coupling, followed by reaction with cyclopentylamine in dichloromethane (DCM) under nitrogen atmosphere .
- Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase). Monitor by LC-MS for mass confirmation (expected [M+H]<sup>+</sup> at m/z 313.2) .
- Key Data :
| Parameter | Value/Procedure | Source |
|---|---|---|
| Reaction Yield | 65-72% (after purification) | |
| Retention Time (HPLC) | 8.2 min (95% acetonitrile) |
Q. How can researchers validate the structural integrity of 4-bromo-N-cyclopentyl-3-fluorobenzamide?
- Analytical Techniques :
- <sup>1</sup>H NMR : Expect aromatic protons at δ 7.4–7.6 ppm (doublet for fluorine coupling) and cyclopentyl CH2 groups at δ 1.5–2.1 ppm.
- <sup>19</sup>F NMR : Single peak near δ -110 ppm (ortho-fluorine).
- X-ray Crystallography : Compare with analogous N-cyclohexyl-3-fluorobenzamide structures (space group P21/c, unit cell parameters a = 10.2 Å, b = 7.8 Å) .
- Common Pitfalls : Fluorine-induced splitting in <sup>1</sup>H NMR may obscure integration; use DEPT-135 for carbon assignments .
Advanced Research Questions
Q. How can contradictory spectroscopic data for 4-bromo-N-cyclopentyl-3-fluorobenzamide be resolved?
- Case Study : Discrepancies in <sup>13</sup>C NMR signals (e.g., carbonyl carbon shifts due to rotameric equilibria).
- Resolution :
- Perform variable-temperature NMR (VT-NMR) to freeze rotamers (e.g., at -40°C in CD2Cl2).
- Use DFT calculations (B3LYP/6-311+G(d,p)) to predict rotational barriers and compare with experimental data .
- Table : Rotamer Energy Differences
| Solvent | ΔG (kcal/mol) | Dominant Conformer |
|---|---|---|
| DMSO | 1.2 | syn-amide |
| Chloroform | 0.8 | anti-amide |
Q. What computational strategies predict the reactivity of bromine and fluorine substituents in electrophilic substitution?
- Approach :
- Fukui Indices : Calculate using Gaussian09 (f<sup>+</sup> for electrophilic attack at C-4 bromine: 0.12; C-3 fluorine: 0.08).
- Molecular Electrostatic Potential (MEP) : Map charge distribution to identify electron-deficient regions for nucleophilic targeting .
- Key Insight : Bromine’s electron-withdrawing effect dominates over fluorine’s inductive stabilization, directing reactions to the para position.
Q. How do steric effects from the cyclopentyl group influence crystallographic packing?
- Structural Analysis :
- Compare with N-cyclohexyl analogs: Cyclopentyl’s smaller ring reduces torsional strain, leading to tighter packing (density = 1.45 g/cm<sup>3</sup> vs. 1.38 g/cm<sup>3</sup> for cyclohexyl).
- Hydrogen-bonding networks: Amide N-H⋯O=C interactions form 1D chains (distance = 2.89 Å) .
Q. What methodologies address low yields in large-scale synthesis?
- Optimization Strategies :
- Catalysis : Replace HOBt/EDCI with Pd(OAc)2/Xantphos for Suzuki-Miyaura coupling intermediates (yield increase from 65% to 82%).
- Solvent Screening : Switch from DCM to THF for better amine solubility.
- Table : Reaction Condition Screening
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DCM | 25 | 65 |
| Pd/Xantphos | THF | 60 | 82 |
Data Contradiction Analysis
Q. Why do batch-to-batch variations in melting points occur, and how are they mitigated?
- Root Cause : Polymorphism or residual solvents (e.g., ethyl acetate in crystallization).
- Solutions :
- Perform DSC (heating rate 10°C/min) to detect polymorphs (endothermic peaks at 145°C vs. 152°C).
- Use TGA to quantify solvent residues (<0.5% w/w acceptable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
